molecular formula C21H21N5O2 B12584291 N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea CAS No. 606105-36-6

N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea

Cat. No.: B12584291
CAS No.: 606105-36-6
M. Wt: 375.4 g/mol
InChI Key: CSLRXFSUHBTVIH-UHFFFAOYSA-N
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Description

N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea is a chemical compound with the molecular formula C21H21N5O2 This compound is known for its unique structure, which includes a quinoline moiety, a cyano group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through a series of reactions, including cyclization and functional group modifications. The final step involves the reaction of the quinoline derivative with 2-methoxyphenyl isocyanate under controlled conditions to form the desired urea compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The quinoline moiety can interact with enzymes and receptors, modulating their activity. The cyano group may also play a role in its biological activity by participating in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the quinoline and methoxyphenyl groups allows for diverse interactions and applications that may not be achievable with similar compounds .

Properties

CAS No.

606105-36-6

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

1-[2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl]-1-(2-methoxyphenyl)urea

InChI

InChI=1S/C21H21N5O2/c1-14-7-8-17-15(11-14)12-16(13-22)20(25-17)24-9-10-26(21(23)27)18-5-3-4-6-19(18)28-2/h3-8,11-12H,9-10H2,1-2H3,(H2,23,27)(H,24,25)

InChI Key

CSLRXFSUHBTVIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)NCCN(C3=CC=CC=C3OC)C(=O)N)C#N

Origin of Product

United States

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